

2-Amino-6-bromopyridine purification techniques and methods

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Compound Focus: 2-Amino-6-bromopyridine

CAS No.: 19798-81-3

Cat. No.: S665591

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Chemical Profile & Purification Indicators

First, understanding the basic properties of your compound is crucial for identifying and troubleshooting purity issues.

Property	Specification
Chemical Name	2-Amino-6-bromopyridine [1]
CAS Number	19798-81-3 [1]
Molecular Formula	C ₅ H ₅ BrN ₂ [1] [2]
Molecular Weight	173.01 g/mol [1] [2]
Melting Point	88–91 °C [1] [2]
Appearance	Off-white to yellowish solid [1]
Storage	Store at 0-8 °C [1]

A melting point **below 88°C** or a **dark yellow/brown appearance** suggests significant impurities. The typical pure melting point is a narrow range of **88-91°C** [1] [2].

Purification Methods & Protocols

Here are specific methods adapted from the search results for purifying **2-Amino-6-bromopyridine**.

Method 1: Hot Washing to Remove a Common Dibromo Impurity

This is a common first step to remove a co-precipitated 2-amino-3,5-dibromopyridine impurity without dissolving the desired product.

- **Principle:** The dibromo impurity is more soluble in hot petroleum ether than **2-Amino-6-bromopyridine**.
- **Procedure:**
 - After collecting the crude solid product via filtration and water washing [3].
 - Transfer the solid to a flask and add **petroleum ether (boiling range 60–80 °C)**. Use approximately **500-600 mL per 50-60 grams** of crude product [3].
 - Reflux the suspension for about **20 minutes** with stirring [3].
 - While still hot, quickly filter the mixture through a pre-heated Büchner funnel [3].
 - Wash the solid on the funnel with two more portions of hot petroleum ether [3].
 - Air-dry the purified solid to a constant weight [3].

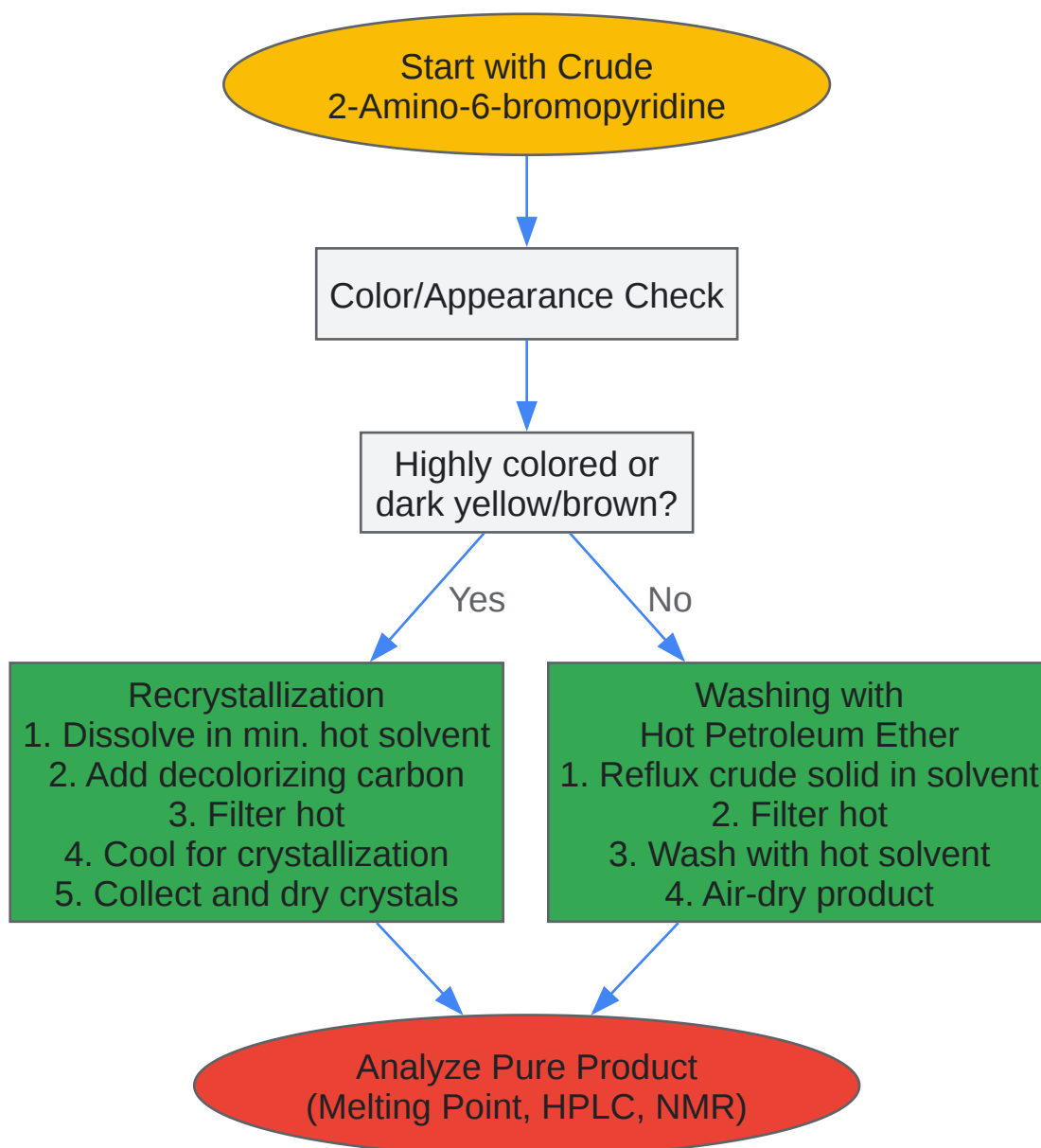
Method 2: Recrystallization

Recrystallization is a standard technique for achieving high purity.

- **Suitable Solvents:** The patent [4] mentions using organic solvents for dissolution and petroleum ether or n-hexane for acidification in a related synthesis, suggesting these could be part of a mixed-solvent system. **Benzene** is explicitly mentioned for recrystallization of a similar compound, 2-amino-5-bromopyridine, yielding colorless prisms [3]. **Safety Note:** Benzene is a known carcinogen. Consider using a less hazardous aromatic solvent like toluene, or a mixture of ethyl acetate and hexane, and test on a small scale first.
- **Procedure:**
 - Dissolve the crude solid in a **minimum volume** of hot solvent.

- If the solution is colored, add a small amount of decolorizing carbon (e.g., 1 g per 50 mL) and filter hot.
- Allow the filtrate to cool slowly to room temperature, then further cool in an ice bath to maximize crystal yield.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum.

The workflow below summarizes the decision process for these purification methods.



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Expected Outcomes & Analytical Verification

After purification, use these methods to confirm success.

Analysis Method	Expected Result for Pure Compound
Melting Point	Sharp melting point at 88–91 °C [1] [2].
HPLC Purity	≥ 98% [1].
¹ H NMR	Spectrum should match published reference [5].

Safety & Handling

- **Hazard Statements:** The compound is classified as causing **Eye Irritation (Eye Irrit. 2)** and **Skin Irritation (Skin Irrit. 2)**, and may cause respiratory irritation as a **Specific Target Organ Toxin (STOT SE 3)** [2].
- **Personal Protective Equipment (PPE):** Always wear appropriate **gloves, eyeshields, and a dust mask type N95 (US)** when handling [2].

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References

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To cite this document: Smolecule. [2-Amino-6-bromopyridine purification techniques and methods]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b665591#2-amino-6-bromopyridine-purification-techniques-and-methods>]

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